Home > Products > Screening Compounds P32607 > methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-({N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-3-thiophenecarboxylate
methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-({N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-3-thiophenecarboxylate -

methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-({N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-3-thiophenecarboxylate

Catalog Number: EVT-4922183
CAS Number:
Molecular Formula: C18H25N5O4S
Molecular Weight: 407.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

PF-06747775

    Compound Description: PF-06747775 (chemical name: N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide) is an irreversible inhibitor designed to target oncogenic epidermal growth factor receptor (EGFR) mutants, specifically those with the T790M substitution, which commonly confer resistance to first-generation EGFR inhibitors. This compound exhibits potent inhibitory activity against EGFR mutations, including exon 19 deletions (Del), L858R, and double mutants T790M/L858R and T790M/Del. It demonstrates selectivity over wild-type EGFR, making it a promising candidate for treating NSCLC driven by these mutations [].

    Relevance: PF-06747775 shares a structural similarity with methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-({N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-3-thiophenecarboxylate through the presence of a 1-methyl-1H-pyrazol-4-yl moiety in both structures. This shared substructure suggests potential similarities in their binding affinities and interactions with target proteins. The presence of a 1-methyl-1H-pyrazol-4-yl group in both compounds could indicate their potential interaction with similar binding pockets or their involvement in analogous biological pathways [].

Acrizanib

    Compound Description: Acrizanib (chemical name: N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide) is a potent VEGFR-2 inhibitor specifically engineered for topical ocular delivery []. It is designed to treat neovascular or "wet" age-related macular degeneration, offering a potential alternative to intravitreal injections. Acrizanib exhibits substantial potency and efficacy in preclinical models of choroidal neovascularization. Its limited systemic exposure following topical ocular administration, coupled with a favorable ocular pharmacokinetic profile in rabbits, makes it a suitable candidate for further development [].

    Relevance: Acrizanib is structurally related to methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-({N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-3-thiophenecarboxylate as both compounds contain a 1-methyl-1H-pyrazolyl group, albeit at different positions on the pyrazole ring. This common structural motif suggests that both compounds might interact with similar protein targets, potentially through hydrogen bonding or hydrophobic interactions. Despite their distinct overall structures and biological targets, the shared presence of the 1-methyl-1H-pyrazolyl group hints at potential commonalities in their binding modes or pharmacological activities [].

Properties

Product Name

methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-({N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-3-thiophenecarboxylate

IUPAC Name

methyl 5-(dimethylcarbamoyl)-4-methyl-2-[[2-[methyl-[(1-methylpyrazol-4-yl)methyl]amino]acetyl]amino]thiophene-3-carboxylate

Molecular Formula

C18H25N5O4S

Molecular Weight

407.5 g/mol

InChI

InChI=1S/C18H25N5O4S/c1-11-14(18(26)27-6)16(28-15(11)17(25)21(2)3)20-13(24)10-22(4)8-12-7-19-23(5)9-12/h7,9H,8,10H2,1-6H3,(H,20,24)

InChI Key

YHGQKSHDEKIEGW-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CN(C)CC2=CN(N=C2)C)C(=O)N(C)C

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CN(C)CC2=CN(N=C2)C)C(=O)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.